Home > Products > Screening Compounds P19877 > Tertiapin Q (trifluoroacetate salt)
Tertiapin Q (trifluoroacetate salt) -

Tertiapin Q (trifluoroacetate salt)

Catalog Number: EVT-10961668
CAS Number:
Molecular Formula: C108H176F3N35O26S4
Molecular Weight: 2566.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of tertiapin Q trifluoroacetate salt involves solid-phase peptide synthesis techniques. This process typically employs trifluoroacetic acid as a solvent during the coupling of amino acids, followed by cleavage from the resin to yield the desired peptide product. The final purification step often includes high-performance liquid chromatography to ensure the removal of any residual reagents and to achieve the desired purity level .

In the case of tertiapin Q, specific conditions are optimized to facilitate the incorporation of amino acids that confer its high-affinity binding properties to potassium channels. The sequence for tertiapin Q includes substitutions that enhance its stability and efficacy compared to its parent compound .

Molecular Structure Analysis

Structure and Data

Tertiapin Q trifluoroacetate salt has a complex molecular structure characterized by a specific sequence of amino acids that form a cyclic structure stabilized by disulfide bridges. The molecular formula for tertiapin Q is C106H175N35O24SC_{106}H_{175}N_{35}O_{24}S, with a molecular weight of approximately 4910.44 g/mol. The structure includes critical residues that interact with the target potassium channels, particularly highlighting the role of glutamine at position 13 which replaces methionine found in native tertiapin .

Structural Features

  • Disulfide Bridges: Contribute to the structural integrity and biological activity.
  • Amino Acid Composition: Includes various hydrophobic and polar residues that facilitate interaction with channel proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Tertiapin Q functions primarily through non-covalent interactions with its target potassium channels. The binding mechanism involves specific interactions between the peptide and channel residues, which can lead to conformational changes in the channel structure, ultimately affecting ion conductance.

The compound's reactivity can be analyzed through binding assays where it competes with potassium ions or other blockers for channel binding sites. This competitive inhibition is crucial for understanding its pharmacological profile .

Mechanism of Action

Process and Data

The mechanism by which tertiapin Q exerts its effects involves binding to the selectivity filter region of inward-rectifier potassium channels. This interaction stabilizes the closed state of the channel, preventing potassium ion flow across the membrane. The binding affinity is significantly enhanced at lower pH levels due to increased protonation states of both the peptide and channel residues, which facilitates stronger interactions .

Data from electrophysiological studies indicate that tertiapin Q can effectively prevent channel inactivation during conditions that typically promote such processes (e.g., low extracellular potassium concentrations). This protective effect underscores its utility in research related to cardiac and neuronal excitability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white lyophilized powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: ≥97% as determined by high-performance liquid chromatography.

Relevant analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm identity and purity, ensuring that synthesized products meet required specifications for research applications .

Applications

Scientific Uses

Tertiapin Q trifluoroacetate salt is widely used in scientific research, particularly in studies focused on:

  • Ion Channel Physiology: Understanding the role of inward-rectifier potassium channels in cellular excitability.
  • Pharmacological Studies: Investigating potential therapeutic agents targeting cardiac arrhythmias or neurological disorders.
  • Biochemical Research: Elucidating mechanisms of action for ion channel modulation.

Its ability to selectively inhibit specific potassium channels makes it an invaluable reagent for researchers studying cellular signaling pathways involving potassium ions .

Molecular Architecture and Structural Characterization of Tertiapin-Q

Primary Sequence Determinants and Disulfide Bond Topology

Tertiapin-Q is a 21-amino acid peptide (molecular weight: 2452 Da) with the primary sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH₂. Its C-terminal amidation is critical for biological activity. The peptide contains four lysine residues (positions 16, 17, 20, 21) and one arginine (position 7), conferring a net charge of +5 at physiological pH, which facilitates electrostatic interactions with negatively charged channel vestibules [3] [8] [9].

The structural stability arises from two disulfide bonds: Cys³-Cys¹⁴ and Cys⁵-Cys¹⁸. This cross-linking pattern creates a nested motif where the first disulfide bond (Cys³-Cys¹⁴) connects the N-terminal region to the central α-helix, while the second (Cys⁵-Cys¹⁸) links the flexible loop to the C-terminal helix [3] [7]. This topology constrains the peptide into a rigid scaffold comprising:

  • A type-I reverse turn (residues 4–7)
  • An extended chain (residues 8–11)
  • An α-helix (residues 12–19) [3] [7]

Table 1: Key Structural Elements in Tertiapin-Q

Residue PositionsStructural FeatureFunctional Role
Cys³-Cys¹⁴Disulfide bond 1Stabilizes N-terminal/α-helix interaction
Cys⁵-Cys¹⁸Disulfide bond 2Anchors loop to C-terminal helix
Lys¹⁶, Lys¹⁷α-Helix lysine clusterPore insertion into Kir3.2 channels
Arg⁷Reverse turn residueSalt bridge with Glu¹²⁷ of Kir3.2
Lys²⁰, Lys²¹C-terminal lysinesElectrostatic steering to channel vestibule

Non-Oxidizable Derivative Design: Structural Rationale for M13Q Substitution

Native tertiapin contains a methionine at position 13 (Met¹³) within its α-helical domain. This residue is susceptible to air oxidation, leading to methionine sulfoxide formation and a 4–5 fold reduction in inhibitory potency against inward rectifier potassium channels like Kir3.1/Kir3.4 [2]. To address this limitation, Tertiapin-Q was engineered by substituting Met¹³ with glutamine (Gln). This modification preserves three key properties:

  • Steric compatibility: Glutamine’s side chain volume (114 ų) closely matches methionine (124 ų), minimizing structural perturbation.
  • Hydrogen bonding capacity: Glutamine can form helix-stabilizing hydrogen bonds via its carboxamide group.
  • Hydrophobicity retention: Both residues exhibit similar hydropathy indices (methionine: 1.9; glutamine: -3.5), maintaining local hydrophobic interactions [2] [7].

Biophysical analyses confirm that the M13Q substitution does not alter the peptide’s secondary structure. Circular dichroism spectra of native tertiapin and Tertiapin-Q show identical α-helical content (∼40%), while functional assays demonstrate equivalent half-maximal inhibitory concentrations (IC₅₀) for Kir1.1 (ROMK1) blockade (∼1–3 nM) [2] [8]. The substitution eliminates oxidative inactivation, making Tertiapin-Q suitable for prolonged electrophysiological experiments.

Table 2: Comparative Analysis of Native Tertiapin vs. Tertiapin-Q

PropertyNative TertiapinTertiapin-QFunctional Consequence
Residue 13MethionineGlutamineElimination of oxidative inactivation
Kir3.1/3.4 IC₅₀ (oxidized)12.5 ± 1.8 nMNot applicableActivity loss in oxygenated buffers
Kir3.1/3.4 IC₅₀ (reduced)2.7 ± 0.4 nM3.1 ± 0.5 nMEquivalent biological potency
α-Helix content (CD)38 ± 2%39 ± 3%Preserved secondary structure

Conformational Dynamics in Solution: NMR-Derived Structural Ensemble

Nuclear magnetic resonance spectroscopy reveals that Tertiapin-Q adopts a well-defined structural core (residues 5–18) with dynamic N- and C-termini. The peptide’s 21 lowest-energy conformers (PDB ID: 1TER) exhibit a backbone root-mean-square deviation (RMSD) of 0.42 ± 0.11 Å for the α-helical segment (residues 12–19), indicating high rigidity [3] [7]. Key dynamic features include:

Structural Rigidity

  • The disulfide-bonded core (Cys³-Cys¹⁴, Cys⁵-Cys¹⁸) restricts conformational flexibility, with an average atomic displacement of <0.8 Å in molecular dynamics simulations.
  • The α-helix (residues 12–19) maintains a canonical right-handed conformation, stabilized by i→i+4 hydrogen bonds between Gln¹⁵-CO⋯NH-Trp¹⁹ and Lys¹⁶-CO⋯NH-Cys¹⁸ [3].

Dynamic Segments

  • The N-terminal residues (1–4) and C-terminal tail (20–21) exhibit picosecond-to-nanosecond timescale motions, evidenced by heteronuclear nuclear Overhauser effect values below 0.6.
  • Lys²⁰ and Lys²¹ show microsecond conformational exchange due to electrostatic repulsion, sampled by Carr-Purcell-Meiboom-Gill relaxation dispersion [3] [7].

Lysine Positioning Mechanics

The four lysine residues adopt distinct orientations:

  • Lys¹⁶: Buried within the α-helix; stabilizes tertiary structure via hydrophobic packing.
  • Lys¹⁷: Projects perpendicularly from the helix axis; primary pore-inserting residue for Kir3.2.
  • Lys²⁰/Lys²¹: Solvent-exposed; dynamically sample configurations to electrostatically "steer" the toxin toward channel vestibules [3] [7].

Molecular dynamics simulations in explicit solvent demonstrate that Lys¹⁷ maintains <5 Å distance from the selectivity filter carbonyl oxygens of Kir3.2 for >85% of simulation time. This positioning is stabilized by a salt bridge between Arg⁷ (tertiapin) and Glu¹²⁷ (Kir3.2), reducing the binding free energy by 5.8 kT compared to alternative lysine insertion modes [3] [7].

Table 3: Conformational Dynamics of Lysine Residues in NMR Ensemble

ResidueSolvent Accessibility (%)Average B-Factor (Ų)Preferred OrientationRole in Channel Block
Lys¹⁶38 ± 725.3 ± 3.1Helix-buriedStructural stabilization
Lys¹⁷95 ± 442.8 ± 5.6Perpendicular to helix axisPore occlusion in Kir3.2
Lys²⁰10058.2 ± 6.9Disordered C-terminal tailElectrostatic channel recruitment
Lys²¹10062.5 ± 7.3Disordered C-terminal tailElectrostatic channel recruitment

Properties

Product Name

Tertiapin Q (trifluoroacetate salt)

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C108H176F3N35O26S4

Molecular Weight

2566.0 g/mol

InChI

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1

InChI Key

AZHHYZAMUZWFSW-YPISCXGWSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.